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Compound of Interest

Compound Name: 3,5-Dichloroisonicotinaldehyde

Cat. No.: B151372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloroisonicotinaldehyde,

a halogenated pyridine derivative with applications in synthetic chemistry. This document

consolidates available data on its physicochemical properties, synthesis, reactivity, and

potential biological significance, offering a valuable resource for professionals in research and

development.

Chemical and Physical Properties
3,5-Dichloroisonicotinaldehyde, also known as 3,5-Dichloropyridine-4-carboxaldehyde, is a

solid organic compound.[1][2][3] Its structure features a pyridine ring substituted with two

chlorine atoms and a formyl (aldehyde) group. This combination of functional groups makes it a

versatile intermediate in the synthesis of more complex molecules.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b151372?utm_src=pdf-interest
https://www.benchchem.com/product/b151372?utm_src=pdf-body
https://www.benchchem.com/product/b151372?utm_src=pdf-body
https://www.chembk.com/en/chem/3,5-Dichloropyridine-4-carboxaldehyde,%203,5-Dichloro-4-formylpyridine
https://www.chemdad.com/index.php?c=article&id=55290
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB3725131.htm
https://www.chembk.com/en/chem/3,5-Dichloropyridine-4-carboxaldehyde,%203,5-Dichloro-4-formylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 136590-83-5 [1][2]

Molecular Formula C₆H₃Cl₂NO [1][2]

Molecular Weight 176.00 g/mol [2]

Appearance
White to brown powder or

crystals
[2]

Melting Point 75-79 °C [1][2]

Boiling Point (Predicted) 242.4 ± 35.0 °C [2]

Density (Predicted) 1.488 ± 0.06 g/cm³ [2]

pKa (Predicted) -0.42 ± 0.10 [2]

Solubility

Soluble in methanol.[2] Low

solubility in water, soluble in

ethanol and

dimethylformamide (DMF).

[1]

Spectroscopic Data:

While specific spectra for 3,5-Dichloroisonicotinaldehyde are not readily available in the

public domain, the expected spectral features can be inferred from its structural analogue, 3,5-

Dichloropyridine.

¹H NMR: The proton NMR spectrum of 3,5-Dichloropyridine shows two signals: one for the

protons at positions 2 and 6, and another for the proton at position 4.[4] For 3,5-
Dichloroisonicotinaldehyde, one would expect a singlet for the aldehyde proton (typically

in the 9-10 ppm region) and a singlet for the two equivalent aromatic protons on the pyridine

ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of

the aldehyde, the four unique carbons of the pyridine ring.
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IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O)

stretching band for the aldehyde group, typically around 1700 cm⁻¹, and absorption bands

characteristic of the dichloropyridine ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound, along with a characteristic isotopic pattern due to the

presence of two chlorine atoms. A mass spectrum for 3,5-Dichloropyridine is available and

can be used as a reference for the fragmentation pattern of the pyridine core.[5][6]

Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for 3,5-Dichloroisonicotinaldehyde is not widely

published. However, based on general organic chemistry principles and information from

chemical suppliers, a plausible synthetic route is the oxidation of the corresponding methyl-

substituted precursor, 3,5-dichloro-4-picoline. Another potential method involves the reaction of

3,5-dichloropyridine with formaldehyde.[1]

Proposed Synthesis via Oxidation of 3,5-Dichloro-4-
picoline
The oxidation of a methyl group on a pyridine ring to an aldehyde is a common transformation.

Various oxidizing agents can be employed for this purpose.

DOT Diagram: Synthesis of 3,5-Dichloroisonicotinaldehyde

3,5-Dichloro-4-picoline

3,5-Dichloroisonicotinaldehyde

Oxidation

Oxidizing Agent
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Caption: Proposed synthesis of 3,5-Dichloroisonicotinaldehyde.

Experimental Protocol (Hypothetical):
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Materials: 3,5-Dichloro-4-picoline, a suitable oxidizing agent (e.g., selenium dioxide,

chromium trioxide, or potassium permanganate), appropriate solvent (e.g., dioxane, acetic

acid, or pyridine), and reagents for workup and purification.

Procedure:

Dissolve 3,5-dichloro-4-picoline in the chosen solvent in a reaction flask.

Add the oxidizing agent portion-wise or as a solution, controlling the temperature with an

ice bath if the reaction is exothermic.

Stir the reaction mixture at room temperature or with heating for a specified time,

monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a

reducing agent to destroy excess oxidant).

Extract the product into an organic solvent.

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium

sulfate).

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield pure 3,5-
dichloroisonicotinaldehyde.

Synthesis from a Cyano-Pyridine Precursor
An alternative approach, adapted from the synthesis of a similar compound, 3,5-dichloro-2,6-

difluoropyridine-4-carboxaldehyde, involves the reduction of a corresponding nitrile.[7]

Experimental Protocol (Adapted):

Materials: 4-cyano-3,5-dichloropyridine, a reducing agent such as diisobutylaluminum

hydride (DIBAL-H), an appropriate solvent like toluene, and reagents for workup.

Procedure:
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Dissolve 4-cyano-3,5-dichloropyridine in toluene and cool the mixture to a low temperature

(e.g., 0 °C or -78 °C).

Add DIBAL-H dropwise, maintaining the low temperature.

Allow the reaction to warm to room temperature and stir for several hours.

Quench the reaction by carefully adding a suitable reagent (e.g., methanol), followed by

acidification with a dilute acid.

Separate the organic layer, and extract the aqueous layer with an organic solvent.

Combine the organic layers, dry over an anhydrous salt, and remove the solvent under

reduced pressure to obtain the crude product.

Purify by an appropriate method.

Reactivity and Applications in Synthesis
The aldehyde functional group in 3,5-Dichloroisonicotinaldehyde is a key site for various

chemical transformations, making it a useful building block for more complex molecules.[1] The

electron-withdrawing nature of the dichloropyridine ring enhances the electrophilicity of the

aldehyde's carbonyl carbon.

Nucleophilic Addition and Condensation Reactions
The aldehyde group readily undergoes nucleophilic attack. This reactivity is central to several

important carbon-carbon bond-forming reactions.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound

containing an active methylene group, catalyzed by a weak base.[8][9][10] This reaction is a

reliable method for forming a new carbon-carbon double bond.

DOT Diagram: Knoevenagel Condensation Workflow
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Caption: General workflow of the Knoevenagel condensation.

General Experimental Protocol:

Dissolve 3,5-dichloroisonicotinaldehyde and the active methylene compound in a suitable

solvent (e.g., ethanol, toluene).

Add a catalytic amount of a weak base.

Heat the mixture to reflux and monitor the reaction by TLC.

After completion, cool the reaction mixture to induce crystallization of the product, or perform

an aqueous workup followed by extraction and purification.

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or

ketones and a phosphonium ylide (Wittig reagent).[11][12][13][14] This reaction is particularly

useful for creating a carbon-carbon double bond with good control over its location.

DOT Diagram: Wittig Reaction Workflow
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Caption: General workflow of the Wittig reaction.

General Experimental Protocol:

Prepare the Wittig reagent by deprotonating the corresponding phosphonium salt with a

strong base in an anhydrous solvent (e.g., THF, ether).

Add a solution of 3,5-dichloroisonicotinaldehyde to the ylide solution at a controlled

temperature.

Allow the reaction to proceed until completion (monitored by TLC).

Quench the reaction and perform an aqueous workup.

Purify the resulting alkene, typically by column chromatography to remove the

triphenylphosphine oxide byproduct.

Nucleophilic Aromatic Substitution
The chlorine atoms on the pyridine ring can potentially be displaced by strong nucleophiles

under certain conditions, although the aldehyde group may need to be protected first. The

reactivity of chloropyridines in nucleophilic aromatic substitution is well-documented.

Biological Activity and Drug Development Potential
Currently, there is limited publicly available information on the specific biological activities of

3,5-Dichloroisonicotinaldehyde itself. However, the dichloropyridine scaffold is present in a
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number of biologically active compounds, suggesting that derivatives of this aldehyde could be

of interest in drug discovery.

Cytotoxicity of Chloropyridines: Studies on various chloropyridine derivatives have shown a

range of cytotoxic and genotoxic effects, indicating that compounds containing this moiety

should be handled with appropriate safety precautions.[15][16] The toxicity can be influenced

by the position of the chlorine atoms.[15]

Derivatives with Biological Activity: The 3,5-dichlorophenyl group, a structurally related

moiety, is found in MGL-3196, a highly selective thyroid hormone receptor β agonist that has

been in clinical trials for the treatment of dyslipidemia.[17] This suggests that derivatives of

3,5-dichloroisonicotinaldehyde could be explored for a variety of therapeutic targets.

Substituted isonicotinic acid hydrazides, which can be synthesized from the corresponding

aldehydes, have been investigated for their antibacterial and cytotoxic properties.[18]

Safety and Handling
3,5-Dichloroisonicotinaldehyde is classified as an irritant.[1] It is irritating to the eyes,

respiratory system, and skin.[1]

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and

eye/face protection.[1]

Handling: Use in a well-ventilated area. Avoid breathing dust.

Storage: Keep in a dark place, sealed in a dry, room temperature environment.[2]

Conclusion
3,5-Dichloroisonicotinaldehyde is a valuable synthetic intermediate with potential for the

development of novel compounds in the pharmaceutical and agrochemical sectors. Its

reactivity is dominated by the aldehyde functional group, which allows for a variety of carbon-

carbon bond-forming reactions. While data on its own biological activity is scarce, the

prevalence of the dichloropyridine motif in bioactive molecules suggests that derivatives of this

compound warrant further investigation. Researchers working with this compound should

adhere to strict safety protocols due to its irritant nature. Further studies are needed to fully
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characterize its spectroscopic properties, optimize its synthesis, and explore the biological

activities of its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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